Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride
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Description
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2O2 and its molecular weight is 263.12. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Reductions
Research has shown that chiral bridged macrocyclic 1,4-dihydropyridines, which are structurally related to Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate; dihydrochloride, have been prepared and examined for their potential in enantioselective reductions. These compounds, when synthesized from pyridine-derived acids coupled with amino acids like valine, demonstrate the ability to reduce activated carbonyl compounds to their corresponding alcohols with varying degrees of enantiomeric excess. This process is indicative of their application in producing chiral alcohols, which are important intermediates in pharmaceutical syntheses (Talma et al., 1985).
Directing Groups for C-H Bond Functionalization
Another area of application is in the use of 1-aminopyridinium ylides as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This demonstrates the utility of pyridine-derived compounds in facilitating selective chemical transformations, important for the synthesis of complex organic molecules (Le et al., 2019).
Analysis of Metal Ions in Pharmaceuticals
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been specifically utilized as an ion-pairing reagent for the separation and determination of common metal ions. This application is particularly relevant in the analysis of pharmaceutical vitamin preparations and water samples, showcasing its role in analytical chemistry for quality control and environmental monitoring (Belin & Gülaçar, 2005).
Properties
IUPAC Name |
methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-4-6-12-7-8(9)3-2-5-11;;/h4,6-7H,5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNXAKQDQNCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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